2,3,4,5,6-五溴联苯醚

描述

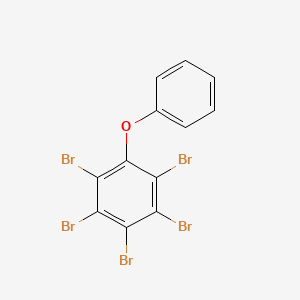

2,3,4,5,6-Pentabromodiphenyl ether (PBDE-99) is an amber-colored solid and insoluble in water . It is a halogenated organic compound and is very unreactive . Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .

Synthesis Analysis

Commercial pentaBDE is a technical mixture of different PBDE congeners, with BDE-47 (2,2’,4,4’-tetrabromodiphenyl ether) and BDE-99 (2,2’,4,4’,5-pentabromodiphenyl ether) as the most abundant . The term pentaBDE alone refers to isomers of pentabromodiphenyl ether (PBDE congener numbers 82-127) .Molecular Structure Analysis

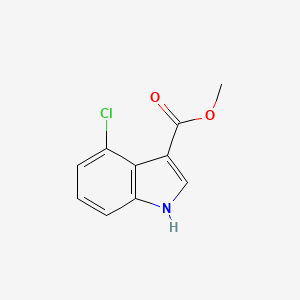

The molecular formula of 2,3,4,5,6-Pentabromodiphenyl ether is C12H5Br5O . Its average mass is 564.688 Da and its monoisotopic mass is 559.625671 Da .Chemical Reactions Analysis

Pentabromodiphenyl ether is a halogenated organic compound and is very unreactive . Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis

Pentabromodiphenyl ether has a molar mass of 564.691 g·mol−1 . It appears as a viscous white to amber-colored liquid . Its density is 2.25-2.28 g/cm3 . It is not soluble in water . It decomposes at its boiling point .科学研究应用

代谢和毒理学研究

动物中的氧化代谢:研究已经探索了2,3,4,5,6-五溴联苯醚(BDE-99)在各种动物模型中的氧化代谢。例如,郑等人(2016年)研究了BDE-99在猫肝微粒体中的代谢,揭示了不同的羟基化代谢物,并表明该化合物代谢中存在显著的物种差异(郑等人,2016年)。使用大鼠肝微粒体进行了类似的研究,提供了对代谢途径和细胞色素P450酶在该过程中的作用的见解(Erratico等人,2011年)。

环境和生物积累:Sellström等人(2003年)进行了一项研究,显示了海雀蛋中BDE-99的时间趋势,表明随着时间的推移环境积累(Sellström等人,2003年)。这项研究对于理解BDE-99的环境持久性和生物积累至关重要。

毒性研究:Bruchajzer等人(2010年)比较了不同溴联苯醚(包括BDE-99)在大鼠中的毒性,揭示了该化合物对肝酶和氧化还原稳态的影响(Bruchajzer等人,2010年)。同样,Huwe等人(2007年)研究了BDE-99在大鼠中的生物利用度和生物富集,为其生物积累的可能性提供了关键数据(Huwe等人,2007年)。

环境研究

污水处理和环境归趋:宋等人(2006年)研究了污水处理过程中BDE-99的归趋、分配和质量负荷,突出了其对水生环境的影响和环境污染的潜在来源(宋等人,2006年)。

分析方法开发:Gago-Martínez等人(2004年)开发了用于分析持久性有机污染物(包括BDE-99)的优化固相微萃取方法,展示了环境监测分析技术的进步(Gago-Martínez等人,2004年)。

生殖和发育影响

对生殖和发育的影响:Talsness等人(2005年)研究了BDE-99低剂量对大鼠雌性生殖系统的影响,观察到了超微结构变化和生殖影响,这对于了解该化合物潜在的内分泌干扰作用至关重要(Talsness等人,2005年)。

野生动物中的暴露研究:Van den Steen等人(2009年)对欧洲椋鸟进行了BDE-99暴露研究,研究了毒代动力学和生殖影响,这为BDE-99对野生动物的生态影响提供了有价值的见解(Van den Steen等人,2009年)。

作用机制

Target of Action

2,3,4,5,6-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) It’s known that pbdes can disrupt endogenous hormonal activities .

Mode of Action

It’s known that pbdes, including this compound, are very unreactive . Their reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .

Biochemical Pathways

It’s known that pbdes can disrupt endogenous hormonal activities , which suggests that they may interfere with hormone synthesis, secretion, transport, binding, action, or elimination.

Pharmacokinetics

Pbdes are known to bioaccumulate in the environment due to their lipophilicity and stability .

Result of Action

One study suggests that 2,2’,4,4’,5-pentabromodiphenyl ether, a related compound, can induce lipid accumulation throughout differentiation in 3t3-l1 and human preadipocytes in vitro .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,5,6-Pentabromodiphenyl ether. As a persistent organic pollutant (POP), it’s known to bioaccumulate in the environment due to its lipophilicity and stability . Its persistence in the environment also suggests that it can be transported over long distances .

安全和危害

生化分析

Biochemical Properties

2,3,4,5,6-Pentabromodiphenyl ether plays a role in biochemical reactions primarily as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules, leading to altered hormonal signaling and function. For instance, it has been shown to influence the activity of enzymes involved in thyroid hormone metabolism, such as deiodinases . Additionally, 2,3,4,5,6-Pentabromodiphenyl ether can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism .

Cellular Effects

2,3,4,5,6-Pentabromodiphenyl ether affects various types of cells and cellular processes. It has been observed to induce lipid accumulation in preadipocytes, influencing adipogenesis . This compound also impacts cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . Furthermore, 2,3,4,5,6-Pentabromodiphenyl ether can disrupt calcium homeostasis in neuronal cells, affecting neurotransmitter release and synaptic function .

Molecular Mechanism

At the molecular level, 2,3,4,5,6-Pentabromodiphenyl ether exerts its effects through various mechanisms. It can bind to hormone receptors, such as the estrogen receptor, mimicking or blocking the action of natural hormones . This compound also inhibits the activity of enzymes like cytochrome P450s, leading to altered metabolism of endogenous and exogenous compounds . Additionally, 2,3,4,5,6-Pentabromodiphenyl ether can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and affect gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,5,6-Pentabromodiphenyl ether can change over time. This compound is relatively stable, but it can undergo debromination, leading to the formation of lower brominated diphenyl ethers . Long-term exposure to 2,3,4,5,6-Pentabromodiphenyl ether has been associated with persistent alterations in cellular function, such as increased proliferation of thyroid cells and potential carcinogenic effects . In vitro studies have shown that its impact on cellular processes can persist even after the compound is removed from the culture medium .

Dosage Effects in Animal Models

The effects of 2,3,4,5,6-Pentabromodiphenyl ether vary with different dosages in animal models. At low doses, it can disrupt endocrine function and alter metabolic processes without causing overt toxicity . At high doses, 2,3,4,5,6-Pentabromodiphenyl ether can induce toxic effects, such as liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, where certain biological responses are only triggered above specific concentration levels .

Metabolic Pathways

2,3,4,5,6-Pentabromodiphenyl ether is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and lipid metabolism .

Transport and Distribution

Within cells and tissues, 2,3,4,5,6-Pentabromodiphenyl ether is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its distribution in the bloodstream . The compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . Additionally, 2,3,4,5,6-Pentabromodiphenyl ether can cross the blood-brain barrier, potentially affecting the central nervous system .

Subcellular Localization

The subcellular localization of 2,3,4,5,6-Pentabromodiphenyl ether can influence its activity and function. It has been found to localize in the endoplasmic reticulum (ER), where it can interfere with protein folding and induce ER stress . The compound can also accumulate in mitochondria, leading to mitochondrial dysfunction and altered energy metabolism . Post-translational modifications, such as phosphorylation, can further regulate its subcellular localization and activity .

属性

IUPAC Name |

1,2,3,4,5-pentabromo-6-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRQLFSHISNWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548894 | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

32534-81-9, 189084-65-9 | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5,6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1367519.png)